Antimony(III)selenide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

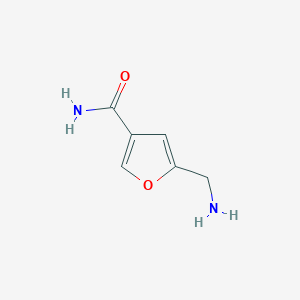

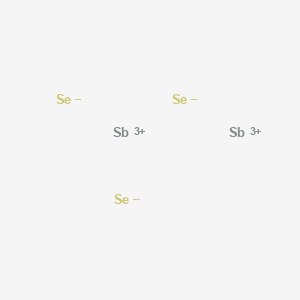

Antimony(III) selenide is a chemical compound with the formula Sb2Se3. It is a black crystalline material that exhibits semiconducting properties. This compound is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Antimony(III) selenide can be synthesized through several methods:

Direct Fusion: This involves the direct reaction of antimony and selenium at high temperatures.

Vacuum Evaporation: This method involves evaporating the elements in a vacuum to form thin films.

Solution Growth: This involves dissolving the elements in a suitable solvent and then precipitating the compound.

Spray Pyrolysis: This method involves spraying a solution of the elements onto a heated substrate, causing the solvent to evaporate and the compound to form.

Industrial Production Methods: In industrial settings, antimony(III) selenide is often produced using high-temperature fusion of antimony and selenium. This method is preferred due to its efficiency and the high purity of the resulting product .

Types of Reactions:

Oxidation: Antimony(III) selenide can undergo oxidation to form antimony(V) selenide.

Reduction: It can be reduced back to elemental antimony and selenium under certain conditions.

Substitution: It can participate in substitution reactions where selenium atoms are replaced by other chalcogens.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.

Reducing Agents: Hydrogen or other reducing agents can be used for reduction reactions.

Reaction Conditions: These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products:

Oxidation: Antimony(V) selenide.

Reduction: Elemental antimony and selenium.

Substitution: Compounds where selenium is replaced by other chalcogens.

Aplicaciones Científicas De Investigación

Antimony(III) selenide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other antimony and selenium compounds.

Biology: Its semiconducting properties make it useful in biosensors.

Medicine: It is being explored for its potential use in medical imaging and diagnostics.

Industry: It is used in the production of photovoltaic cells, thermoelectric devices, and photodetectors

Mecanismo De Acción

The mechanism by which antimony(III) selenide exerts its effects is primarily through its semiconducting properties. It has a band gap of approximately 1.1 eV, which allows it to absorb and emit light efficiently. This property is exploited in photovoltaic cells and photodetectors. The compound’s molecular targets and pathways involve its interaction with light and its ability to generate electron-hole pairs .

Comparación Con Compuestos Similares

- Antimony(III) oxide

- Antimony(III) sulfide

- Antimony(III) telluride

- Arsenic(III) selenide

- Bismuth(III) selenide

Comparison: Antimony(III) selenide is unique due to its specific band gap and semiconducting properties. Compared to antimony(III) oxide and antimony(III) sulfide, it has a lower band gap, making it more suitable for applications in photovoltaic cells. Its properties also differ from those of arsenic(III) selenide and bismuth(III) selenide, which have different band gaps and electronic properties .

Propiedades

Fórmula molecular |

Sb2Se3 |

|---|---|

Peso molecular |

480.4 g/mol |

Nombre IUPAC |

antimony(3+);selenium(2-) |

InChI |

InChI=1S/2Sb.3Se/q2*+3;3*-2 |

Clave InChI |

WWUNXXBCFXOXHC-UHFFFAOYSA-N |

SMILES canónico |

[Se-2].[Se-2].[Se-2].[Sb+3].[Sb+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)

![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)

![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)

methanol](/img/structure/B13176972.png)